molecular formula C15H19F3N2O3S B2964256 N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide CAS No. 2319638-71-4

N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide

Cat. No. B2964256
CAS RN: 2319638-71-4
M. Wt: 364.38
InChI Key: OOZWYFYYLOACPJ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide (hereafter referred to as MMBO) is a chemical compound that has been found to have potential applications in scientific research. MMBO is a small molecule inhibitor that targets a specific protein, and has been shown to have promising results in various studies.

Mechanism of Action

The mechanism of action of MMBO involves the inhibition of a specific protein called Bcl-2. Bcl-2 is a protein that is involved in regulating cell death and survival. When Bcl-2 is overexpressed, it can lead to cancer cell growth and proliferation. MMBO inhibits the activity of Bcl-2, which can lead to the induction of cancer cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMBO have been studied extensively. MMBO has been shown to induce cancer cell death in various cancer cell lines. It has also been shown to have anti-inflammatory effects in animal models. Additionally, MMBO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMBO in lab experiments is its specificity for Bcl-2. This allows researchers to study the effects of Bcl-2 inhibition without affecting other proteins. However, one of the limitations of using MMBO is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of MMBO. One potential direction is the development of MMBO-based cancer therapeutics. Another potential direction is the study of MMBO in animal models of neurodegenerative diseases. Additionally, further studies are needed to understand the long-term effects of MMBO on human health.

Synthesis Methods

The synthesis method of MMBO involves several steps, including the preparation of the starting materials and the reaction steps. The starting materials are 2-methoxy-4-methylsulfanylbutylamine and 4-(trifluoromethyl)benzoic acid. The reaction steps involve the formation of an amide bond between the two starting materials, followed by purification and isolation of the final product.

Scientific Research Applications

MMBO has been found to have potential applications in various scientific research fields. One of the most promising applications is in cancer research. MMBO has been shown to inhibit the activity of a specific protein that is involved in cancer cell growth and proliferation. This makes MMBO a potential candidate for the development of cancer therapeutics.

properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3S/c1-23-12(7-8-24-2)9-19-13(21)14(22)20-11-5-3-10(4-6-11)15(16,17)18/h3-6,12H,7-9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZWYFYYLOACPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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